Superior α3β4 nAChR Antagonist Potency Compared to Mecamylamine and α-Conotoxins
4-(3-Chlorophenoxy)piperidine demonstrates exceptionally potent antagonism at the α3β4 nicotinic acetylcholine receptor (nAChR) subtype, with an IC50 of 1.8 nM in human SH-SY5Y cells [1]. This potency is significantly greater than that of the broad-spectrum clinical antagonist mecamylamine (IC50 = 90-640 nM) and is comparable to highly selective peptidic antagonists such as α-Conotoxin BuIA (IC50 = 1.54 nM) and [S9K]TxID (IC50 = 6.9 nM) [2]. The approximately 50- to 355-fold increase in potency over mecamylamine highlights the compound's value as a high-affinity tool for α3β4 receptor studies.
| Evidence Dimension | α3β4 nAChR Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | Mecamylamine (IC50 = 90-640 nM); α-Conotoxin BuIA (IC50 = 1.54 nM); [S9K]TxID (IC50 = 6.9 nM) |
| Quantified Difference | 50- to 355-fold more potent than mecamylamine; comparable to α-Conotoxin BuIA and [S9K]TxID |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
This high potency enables the use of lower concentrations in cellular assays, minimizing off-target effects and solvent interference, which is critical for mechanistic studies of α3β4-mediated signaling in addiction and neuroprotection.
- [1] EcoDrugPlus Database. 4-(3-Chlorophenoxy)piperidine. University of Helsinki. https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] Li, X., You, S., Xiong, J., Qiao, Y., Yu, J., Zhangsun, D., & Luo, S. (2020). α-Conotoxin TxID and [S9K]TxID, α3β4 nAChR Antagonists, Attenuate Expression and Reinstatement of Nicotine-Induced Conditioned Place Preference in Mice. Marine Drugs, 18(12), 646. https://doi.org/10.3390/md18120646 View Source
